molecular formula C22H39NO B12662423 2-(Digeranylamino)ethanol CAS No. 19902-04-6

2-(Digeranylamino)ethanol

Cat. No.: B12662423
CAS No.: 19902-04-6
M. Wt: 333.6 g/mol
InChI Key: RWMPUGIHKQSBJI-JFMUQQRKSA-N
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Description

2-(Digeranylamino)ethanol is an organic compound with the molecular formula C22H39NO It is characterized by the presence of a digeranylamino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Digeranylamino)ethanol typically involves the reaction of geranylamine with an appropriate ethanol derivative under controlled conditions. One common method is the nucleophilic substitution reaction where geranylamine reacts with an ethanol derivative in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Digeranylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

2-(Digeranylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-(Digeranylamino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ethanol moiety can also participate in hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Digeranylamino)propanol
  • 2-(Digeranylamino)butanol
  • 2-(Digeranylamino)pentanol

Uniqueness

2-(Digeranylamino)ethanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

19902-04-6

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

2-[bis[(2E)-3,7-dimethylocta-2,6-dienyl]amino]ethanol

InChI

InChI=1S/C22H39NO/c1-19(2)9-7-11-21(5)13-15-23(17-18-24)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,24H,7-8,11-12,15-18H2,1-6H3/b21-13+,22-14+

InChI Key

RWMPUGIHKQSBJI-JFMUQQRKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CN(C/C=C(/CCC=C(C)C)\C)CCO)/C)C

Canonical SMILES

CC(=CCCC(=CCN(CCO)CC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

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